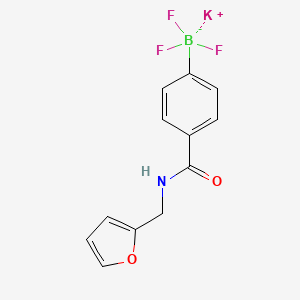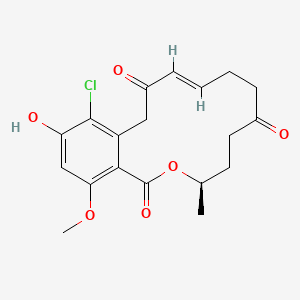
Cryptosporiopsin A
Vue d'ensemble
Description
Cryptosporiopsin A is a macrolide, a type of natural product found in Cryptosporiopsis . It is a chlorine-containing antifungal agent . The molecular formula of Cryptosporiopsin A is C19H21ClO6 .
Synthesis Analysis
The first total synthesis of Cryptosporiopsin A has been accomplished in 12 longest linear steps with an overall yield of 15.4% . The synthesis started from an enantiomerically pure epoxide prepared by hydrolytic kinetic resolution . Key steps in the synthesis process included Stille coupling, Grignard reaction, De Brabander’s esterification, and ring-closing metathesis (RCM) reaction .
Molecular Structure Analysis
The molecular weight of Cryptosporiopsin A is 380.8 g/mol . The IUPAC name for Cryptosporiopsin A is (4R,10E)-15-chloro-16-hydroxy-18-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(18),10,14,16-tetraene-2,7,12-trione .
Chemical Reactions Analysis
The key reactions involved in the synthesis of Cryptosporiopsin A include Keck asymmetric allylation, Stille coupling, De Brabander’s esterification, and ring-closing metathesis (RCM) reaction .
Physical And Chemical Properties Analysis
Cryptosporiopsin A has a molecular weight of 380.8 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 1. The exact mass and monoisotopic mass of Cryptosporiopsin A are 380.1026661 g/mol. The topological polar surface area of Cryptosporiopsin A is 89.9 Ų .
Applications De Recherche Scientifique
Next Generation Sequencing in Cryptosporidium Research
Cryptosporiopsin A has shown significance in the field of Cryptosporidium research, particularly through the application of long-read DNA and RNA sequencing technologies. These advanced methodologies have begun to unveil novel insights into the biology of Cryptosporidium, a notable intestinal parasite. The increased utilization of these sequencing technologies aims to bridge crucial gaps in understanding the biology of Cryptosporidium, thereby accelerating translational research and enhancing parasite control measures (Mkandawire & Sateriale, 2022).
Biosensing Technology for Cryptosporidium Detection
Research has also explored the development of novel biosensing technologies for the rapid and reliable detection of Cryptosporidium DNA. A study pioneered a three-dimensional micro total analysis system (3D μTAS) as an electrochemical DNA biosensor. This innovative biosensor demonstrated exceptional specificity and sensitivity, significantly enhancing the detection of human genotype Cryptosporidium DNA (Ilkhani, Zhang, & Zhou, 2019).
Comparative Genomics and Cryptosporidiosis Epidemiology
Comparative genomics, facilitated by whole genomic sequencing (WGS), has advanced our understanding of Cryptosporidium spp. genetics and epidemiology. This approach has unveiled correlations between gene duplication and the broad host ranges of certain zoonotic Cryptosporidium species. Additionally, genetic recombination appears to play a role in the emergence of virulent subtypes, emphasizing the need for extensive genomic data for a comprehensive understanding of the genetics and evolution of Cryptosporidium (Fan, Feng, & Xiao, 2019).
Genetic Manipulation and Cryptosporidium Research
Recent advancements in genetic manipulation techniques have significantly contributed to Cryptosporidium research. These techniques have enhanced our fundamental understanding of the parasite's biology and have been instrumental in accelerating the pace of drug discovery and the study of host-parasite interactions. Such advancements underscore the transformative impact of molecular genetics in the field of Cryptosporidium research (Vinayak, 2020).
Orientations Futures
There is a need for safe, inexpensive, and efficacious drugs to reduce the global cryptosporidiosis burden, especially in low-resource countries . Future field research on potential tools will focus on biology-derived parasite products applicable to drugs and diagnosis . The evidence of effective treatments for cryptosporidiosis has been lacking, and further studies on treatments of human intestinal cryptosporidiosis are needed .
Propriétés
IUPAC Name |
(4R,10E)-15-chloro-16-hydroxy-18-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(18),10,14,16-tetraene-2,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO6/c1-11-7-8-12(21)5-3-4-6-13(22)9-14-17(19(24)26-11)16(25-2)10-15(23)18(14)20/h4,6,10-11,23H,3,5,7-9H2,1-2H3/b6-4+/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNTWPSDKYZENI-DUMNWFOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CCC=CC(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)CC/C=C/C(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043651 | |
| Record name | Cryptosporiopsin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cryptosporiopsin A | |
CAS RN |
1402990-52-6 | |
| Record name | Cryptosporiopsin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



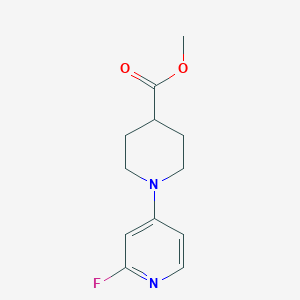

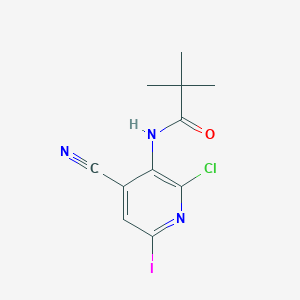
![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)

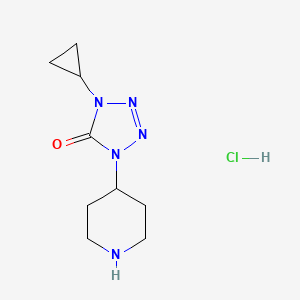


![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)
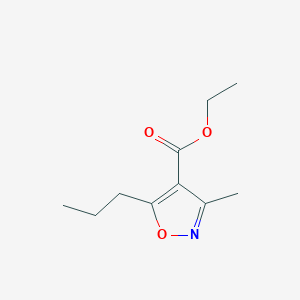
![3-(chloromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1469571.png)


